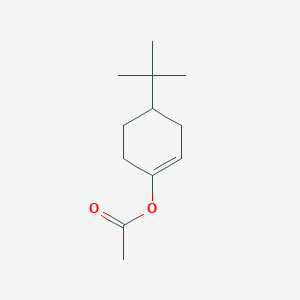
Ferric succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferric succinate, also known as iron(III) succinate, is a coordination compound formed by the combination of ferric ions (Fe³⁺) and succinate ions (C₄H₄O₄²⁻). This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound is known for its role in iron supplementation and its potential use in treating iron deficiency anemia.
准备方法
Synthetic Routes and Reaction Conditions
Ferric succinate can be synthesized through a reaction between ferric sulfate and sodium succinate. The reaction typically involves dissolving ferric sulfate in water and then adding sodium succinate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method involves the use of controlled reaction conditions, such as maintaining specific temperatures and pH levels, to optimize the formation of this compound. Additionally, the use of anti-oxidizing agents during the reaction can help prevent the oxidation of ferrous ions to ferric ions, ensuring the stability of the final product .
化学反应分析
Types of Reactions
Ferric succinate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺) or vice versa.
Substitution Reactions: The succinate ligand in this compound can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents for redox reactions involving this compound include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as citrate or tartrate can be used to replace succinate in substitution reactions.
Major Products Formed
Redox Reactions: The major products of redox reactions involving this compound include ferrous succinate and ferric oxide.
Substitution Reactions: Substitution reactions can yield compounds like ferric citrate or ferric tartrate, depending on the substituting ligand.
科学研究应用
Ferric succinate has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various iron-based compounds and materials.
Biology: In biological research, this compound is studied for its role in iron metabolism and its potential use in iron supplementation.
Medicine: this compound is investigated for its potential to treat iron deficiency anemia and other iron-related disorders.
Industry: In industrial applications, this compound is used in the production of iron-based catalysts and as a component in certain types of batteries
作用机制
The mechanism of action of ferric succinate primarily involves its role as an iron source. In biological systems, this compound dissociates to release ferric ions (Fe³⁺), which are then reduced to ferrous ions (Fe²⁺) and incorporated into hemoglobin and other iron-containing proteins. This process is essential for the production of hemoglobin and the prevention of iron deficiency anemia .
相似化合物的比较
Similar Compounds
Ferrous Succinate: Similar to ferric succinate but contains ferrous ions (Fe²⁺) instead of ferric ions (Fe³⁺).
Ferric Citrate: Another iron(III) compound where citrate ions replace succinate ions.
Ferric Tartrate: Contains tartrate ions instead of succinate ions.
Uniqueness
This compound is unique due to its specific combination of ferric ions and succinate ions, which provides distinct properties and applications. Compared to ferrous succinate, this compound is more stable in aqueous solutions and has different redox properties.
属性
CAS 编号 |
13494-15-0 |
|---|---|
分子式 |
C12H12Fe2O12 |
分子量 |
459.91 g/mol |
IUPAC 名称 |
butanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI 键 |
CHYQSXLXQCXPAA-UHFFFAOYSA-H |
规范 SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




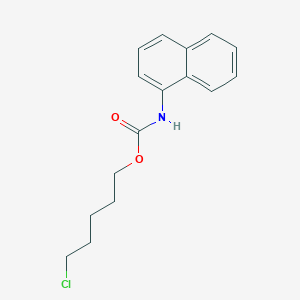




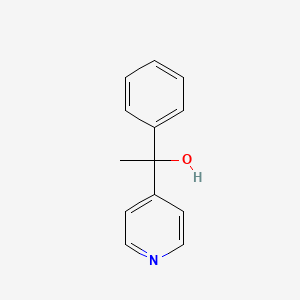
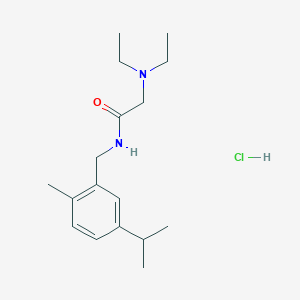
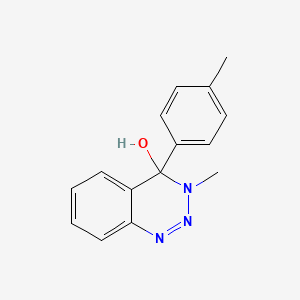
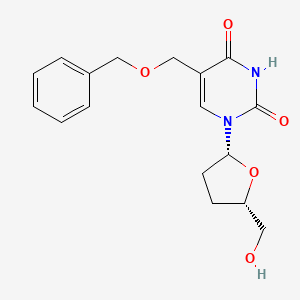
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)

